2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the condensation of chloromethyloxadiazoles with ethylenediamines . This reaction is facilitated by the high reactivity of chloromethyloxadiazoles, which undergo nucleophilic substitution to form the triazolopyrazine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can optimize the reaction conditions, ensuring consistent quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways essential for cancer cell survival and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[3,4-a]phthalazines: Exhibits leishmanicidal and anti-trypanosomal activities.
Triazolopiperazines: Evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.
Uniqueness
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one stands out due to its potent kinase inhibition properties, making it a promising candidate for anticancer drug development. Its unique structure allows for specific interactions with the ATP-binding site of kinases, providing a targeted approach to cancer therapy .
Properties
Molecular Formula |
C16H17FN6O |
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Molecular Weight |
328.34 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-13-3-1-12(2-4-13)11-23-16(24)22-10-7-19-14(15(22)20-23)21-8-5-18-6-9-21/h1-4,7,10,18H,5-6,8-9,11H2 |
InChI Key |
FMKRCNZSHUXSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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